molecular formula C12H10N2O2 B2936666 2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid CAS No. 1312442-96-8

2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B2936666
CAS No.: 1312442-96-8
M. Wt: 214.224
InChI Key: WCYPGPQFHDZRBJ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol . This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in various fields of research.

Mechanism of Action

Target of Action

It is known that 1,8-naphthyridine derivatives, to which this compound belongs, have demonstrated a variety of biological activities . These activities suggest that the compound may interact with multiple targets, depending on the specific functional groups present.

Mode of Action

1,8-naphthyridine derivatives have been found to possess activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of activities associated with 1,8-naphthyridine derivatives , it can be inferred that the compound may influence multiple biochemical pathways.

Result of Action

Given the range of biological activities associated with 1,8-naphthyridine derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.

Preparation Methods

The synthesis of 2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor under specific reaction conditions. For instance, the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization can yield the naphthyridine skeleton . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Cyclopropyl-1,8-naphthyridine-3-carboxylic acid can be compared with other naphthyridine derivatives, such as:

    1-Ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid: Known for its antibacterial properties.

    1,2,3,4-Tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters: Also exhibit antibacterial activity.

What sets this compound apart is its unique cyclopropyl group, which can influence its biological activity and chemical reactivity, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-cyclopropyl-1,8-naphthyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12(16)9-6-8-2-1-5-13-11(8)14-10(9)7-3-4-7/h1-2,5-7H,3-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYPGPQFHDZRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C3C=CC=NC3=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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